molecular formula C13H18N2O2 B1313300 Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CAS No. 259809-44-4

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

Cat. No.: B1313300
CAS No.: 259809-44-4
M. Wt: 234.29 g/mol
InChI Key: QOYGREZOOLKXJB-UHFFFAOYSA-N
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Description

Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a chemical compound with the molecular formula C14H19NO2 It is a derivative of naphthyridine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves the reaction of 7,8-dihydro-1,6-naphthyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate can undergo oxidation reactions to form corresponding naphthyridine derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, which may exhibit different chemical properties.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-6-carboxylic acid, while reduction may produce 7,8-dihydro-1,6-naphthyridine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound in the development of new drugs or as a probe in biochemical assays.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may be investigated for its effects on specific biological targets and pathways, leading to the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its applications may include the manufacture of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

  • 7,8-Dihydro-1,6-naphthyridine-6(5H)-carboxylic acid
  • 7,8-Dihydro-1,6-naphthyridine-6(5H)-carbamic acid tert-butyl ester
  • 7,8-Dihydro-1,6-naphthyridine-6(5H)-one

Uniqueness: Tert-butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is unique due to the presence of the tert-butyl ester group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it valuable in various applications.

Properties

IUPAC Name

tert-butyl 7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-4-7-14-11/h4-5,7H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYGREZOOLKXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467286
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259809-44-4
Record name tert-Butyl 7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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